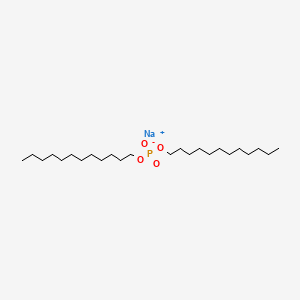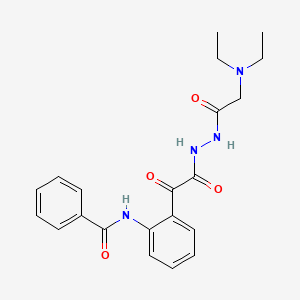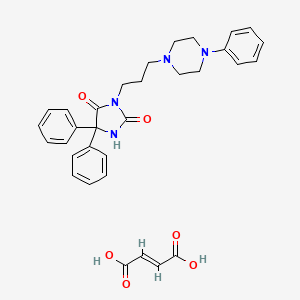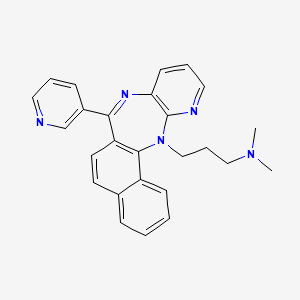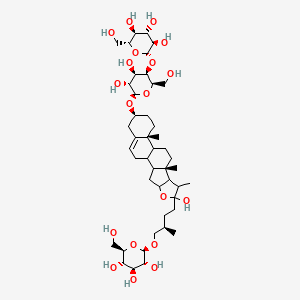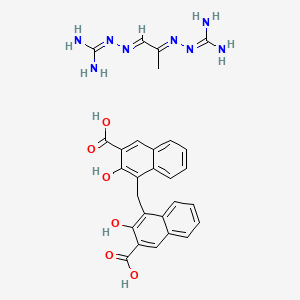
Methyl-GAG pamoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl-GAG pamoate involves the reaction of methylglyoxal-bis-guanylhydrazone with pamoic acid. The phenolic functions of pamoic acid play a crucial role in the composition of the final product . The reaction typically requires controlled conditions to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This process would include steps such as purification, crystallization, and quality control to ensure the consistency and efficacy of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl-GAG pamoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
Methyl-GAG pamoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and potential for synthesizing new compounds.
Biology: Investigated for its interactions with biological molecules and potential as a biochemical tool.
Wirkmechanismus
The mechanism of action of methyl-GAG pamoate involves its ability to inhibit polyamine synthesis by targeting specific enzymes involved in this pathway. This inhibition disrupts the cellular processes that rely on polyamines, leading to the compound’s antitumor effects . The molecular targets and pathways involved include S-adenosyl-methionine decarboxylase and other enzymes critical for polyamine biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrantel Pamoate: Although not structurally similar, it shares the pamoate component and is used as an anthelmintic agent.
Uniqueness
Methyl-GAG pamoate is unique due to its specific combination of methylglyoxal-bis-guanylhydrazone and pamoic acid, which enhances its stability and efficacy.
Eigenschaften
CAS-Nummer |
18186-55-5 |
|---|---|
Molekularformel |
C28H28N8O6 |
Molekulargewicht |
572.6 g/mol |
IUPAC-Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine |
InChI |
InChI=1S/C23H16O6.C5H12N8/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-3(11-13-5(8)9)2-10-12-4(6)7/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2H,1H3,(H4,6,7,12)(H4,8,9,13)/b;10-2+,11-3+ |
InChI-Schlüssel |
SPVOILUIOYZRLD-CWPRPSLWSA-N |
Isomerische SMILES |
C/C(=N\N=C(N)N)/C=N/N=C(N)N.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Kanonische SMILES |
CC(=NN=C(N)N)C=NN=C(N)N.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B12753610.png)
